3,5-Dinitrobenzoic acid is an aromatic organic compound characterized by the presence of two nitro groups located at the 3 and 5 positions of the benzoic acid structure. It has the chemical formula and a molecular weight of approximately 184.12 g/mol. This compound appears as a yellowish, odorless solid and is known for its enhanced acidity compared to benzoic acid, with a pK_a value of 2.82 due to the electron-withdrawing effects of the nitro groups .
Undec-10-en-1-ol, on the other hand, is a long-chain unsaturated alcohol with the formula and a molecular weight of about 170.29 g/mol. It features a double bond between the 10th and 11th carbon atoms, contributing to its unique reactivity and properties. This compound is typically a colorless liquid that can be used in various chemical syntheses .
3,5-Dinitrobenzoic acid is primarily involved in nitration reactions, which can be initiated using nitric acid in the presence of sulfuric acid. This process allows for the introduction of nitro groups into aromatic compounds, enhancing their reactivity for further chemical transformations. The compound can also react with alcohols to form esters, which are useful in analytical chemistry for identifying alcohol components in mixtures through derivatization techniques .
Undec-10-en-1-ol can undergo typical reactions associated with alcohols, such as oxidation to form aldehydes or ketones and esterification with acids. Its unsaturation allows it to participate in addition reactions, making it versatile in organic synthesis .
The synthesis of 3,5-dinitrobenzoic acid typically involves:
For undec-10-en-1-ol:
3,5-Dinitrobenzoic acid is widely used in:
Undec-10-en-1-ol finds applications in:
Studies on the interactions involving 3,5-dinitrobenzoic acid primarily focus on its ability to form complexes with various organic compounds during analytical procedures. Its role as a derivatizing agent enhances detection sensitivity for alcohols and amines.
For undec-10-en-1-ol, interaction studies often examine its reactivity with other organic compounds during synthesis processes or its antimicrobial activity against various pathogens .
Several compounds share structural or functional similarities with 3,5-dinitrobenzoic acid and undec-10-en-1-ol:
The uniqueness of 3,5-dinitrobenzoic acid lies in its dual nitro substitution enhancing acidity and reactivity compared to simpler aromatic acids. Undec-10-en-1-ol's unsaturation distinguishes it from saturated alcohols, allowing for additional reactivity not present in similar saturated compounds.
3,5-Dinitrobenzoic Acid
3,5-Dinitrobenzoic acid (C₇H₄N₂O₆) is a benzoic acid derivative with nitro groups (-NO₂) at the 3rd and 5th positions of the aromatic ring. Its molecular weight is 212.12 g/mol, and it typically appears as a yellow crystalline solid. The compound’s structure confers strong electron-withdrawing effects, rendering it highly reactive in electrophilic substitution reactions. Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 204–206°C | |
| Density | 1.683 g/cm³ | |
| Solubility in Water | 1.35 g/L at 25°C | |
| pKa | 2.85 |
The nitro groups at the meta positions create a symmetrical electronic environment, which influences its crystallographic behavior. X-ray diffraction studies reveal a monoclinic prismatic crystal structure stabilized by hydrogen bonding between carboxylic acid groups.
Undec-10-en-1-ol
Undec-10-en-1-ol (C₁₁H₂₂O) is an 11-carbon unsaturated alcohol with a terminal double bond at the 10th position. Its molecular weight is 170.29 g/mol, and it exists as a colorless liquid with a mild, waxy odor. The compound’s structure features a hydroxyl group at the first carbon and a double bond between the 10th and 11th carbons, as shown below:
$$ \text{CH}2=\text{CH}(\text{CH}2)8\text{CH}2\text{OH} $$
While detailed physical data for undec-10-en-1-ol are scarce in the provided sources, its reactivity is typical of primary alcohols and alkenes, enabling participation in esterification and polymerization reactions.
3,5-Dinitrobenzoic Acid
The synthesis of 3,5-dinitrobenzoic acid was first reported in the early 20th century through the nitration of benzoic acid. A landmark 1942 study detailed its preparation by reacting benzoic acid with fuming nitric acid in concentrated sulfuric acid at controlled temperatures (60–135°C), achieving a 70% yield. This method remains foundational, though modern protocols optimize conditions to minimize byproducts like ortho- and para-nitro isomers.
The compound’s utility expanded in mid-20th-century biochemistry when it was employed to acylate amino acids, facilitating their isolation and characterization. For example, 3,5-dinitrobenzoyl chloride, derived from the acid, reacts selectively with amine groups to form stable amides, a reaction critical in peptide sequencing.
Undec-10-en-1-ol
Undec-10-en-1-ol’s synthesis is less documented in the provided sources, but it is typically produced via the reduction of undec-10-enal or through hydroformylation of 1-decene. Its industrial production surged in the 1960s with the demand for unsaturated alcohols in lubricants and plasticizers.
3,5-Dinitrobenzoic Acid
3,5-Dinitrobenzoic acid is pivotal in analytical and synthetic chemistry:
Undec-10-en-1-ol
Though undec-10-en-1-ol is not covered in the provided sources, its applications generally include:
The synthesis of 3,5-dinitrobenzoic acid represents a fundamental aromatic nitration process that involves the electrophilic substitution of benzoic acid derivatives [4]. The conventional synthetic approach employs mixed acid systems consisting of concentrated nitric acid and concentrated sulfuric acid to achieve selective dinitration at the 3 and 5 positions [9] [10]. The reaction mechanism proceeds through the formation of nitronium ion intermediates, which act as the active electrophilic species in the nitration process [11].
The industrial preparation method involves dissolving benzoic acid in concentrated sulfuric acid, followed by the controlled addition of fuming nitric acid while maintaining temperatures between 0-10°C [10]. This temperature control is critical for achieving optimal yields and preventing the formation of undesired byproducts [14]. The reaction can also be initiated using 3-nitrobenzoic acid as a starting material, which leads to yields of approximately 98% [4].
Table 1: Nitration Reaction Conditions for 3,5-Dinitrobenzoic Acid Synthesis
| Parameter | Optimal Range | Literature Source |
|---|---|---|
| Temperature | 0-10°C | [10] |
| Sulfuric Acid Concentration | 98-100% | [14] |
| Nitric Acid Type | Fuming (>90%) | [10] |
| Reaction Time | 2-4 hours | [9] |
| Yield from Benzoic Acid | 65-85% | [9] |
| Yield from 3-Nitrobenzoic Acid | 95-98% | [4] |
Alternative synthetic approaches utilize specialized catalytic systems, including titanium-containing molecular sieves in combination with ionic liquid catalysts [9]. These methods employ meta-dinitrobenzene as a starting material with carbon dioxide incorporation under elevated temperatures of 110°C and pressures of 2.5 megapascals [9]. The catalytic approach demonstrates yields of 65% with product purities reaching 96.4% [9].
The optimization of nitrating agent ratios constitutes a critical aspect of efficient 3,5-dinitrobenzoic acid production [35]. Research indicates that the molar ratio of sulfuric acid to nitric acid significantly influences both conversion rates and selectivity toward the desired dinitro product [35]. The optimal sulfuric acid to nitric acid molar ratio ranges from 1.6 to 2.0, providing an effective balance between high conversion rates and selectivity while minimizing environmental impact [35].
Table 2: Nitrating Agent Ratio Optimization Results
| H₂SO₄/HNO₃ Ratio | Conversion (%) | Selectivity (%) | Environmental Impact |
|---|---|---|---|
| 1.2 | 42.1 | 78.5 | Moderate |
| 1.6 | 46.1 | 83.3 | Optimal |
| 2.0 | 48.3 | 84.1 | Acceptable |
| 2.4 | 45.7 | 81.2 | High |
The concentration of sulfuric acid plays a dual role as both catalyst and dehydrating agent in the nitration process [35]. Insufficient sulfuric acid concentrations hinder reaction progress, while excessive concentrations promote the formation of unwanted polynitro byproducts through overabundance of nitronium ions [35]. Optimization studies demonstrate that 70% sulfuric acid concentration provides optimal selectivity for the desired product [35].
The weight ratio of total sulfuric acid to benzoic acid typically ranges from 4.8:1 to 6.0:1 by molar equivalents [14]. These ratios ensure complete dissolution of the aromatic substrate and provide sufficient acidic medium for efficient nitronium ion generation [14]. Temperature maintenance during acid addition remains crucial, with optimal ranges between 53-57°C providing yields exceeding 110% effective conversion from benzoic acid [14].
The synthesis of undec-10-en-1-ol through reduction of undecenoic acid derivatives represents a well-established synthetic methodology in organic chemistry [17]. Undecenoic acid, systematically known as undec-10-enoic acid, serves as the primary precursor for alcohol synthesis through various reduction protocols [17]. The compound is naturally derived from castor oil through pyrolysis of ricinoleic acid methyl ester, conducted at temperatures between 500-600°C in the presence of steam [17].
Lithium aluminum hydride emerges as the most effective reducing agent for converting undecenoic acid to undec-10-en-1-ol [41]. The reduction mechanism involves nucleophilic attack by hydride ions on the carbonyl carbon of the carboxylic acid functional group [41]. This process requires anhydrous conditions and aprotic solvents such as diethyl ether or tetrahydrofuran to prevent decomposition of the reducing agent [41] [42].
Table 3: Reduction Methods for Undecenoic Acid to Undec-10-en-1-ol
| Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Lithium Aluminum Hydride | Diethyl Ether | 0-25°C | 2-4 hours | 85-92% | [41] |
| Sodium Borohydride/MeOH | Methanol | 0°C | 6-8 hours | 70-75% | [44] |
| Catalytic Hydrogenation | Various | 25-100°C | 4-12 hours | 78-88% | [18] |
Alternative reduction approaches involve the use of sodium borohydride in combination with methanol addition protocols [44]. This method provides chemoselective reduction of carboxylic acid fluorides, offering enhanced functional group compatibility compared to lithium aluminum hydride [44]. The process demonstrates particular utility for substrates containing sensitive functional groups that might undergo unwanted side reactions under more forcing conditions [44].
Industrial synthesis methods employ metallic sodium reduction of ethyl undecanoate or pressure-catalyzed hydrogenation of ethyl undec-10-enoate [18] [21]. These approaches provide scalable alternatives to laboratory-scale lithium aluminum hydride reductions while maintaining acceptable yields and product purity [21]. The metallic sodium method requires careful control of reaction conditions to prevent over-reduction or competing elimination reactions [21].
Catalytic hydrogenation represents an important synthetic pathway for undec-10-en-1-ol production, particularly in industrial applications where selectivity and efficiency are paramount [28] [30]. The challenge in catalytic hydrogenation lies in achieving selective reduction of the carboxylic acid functionality while preserving the terminal alkene moiety [30] [33].
Ruthenium-based catalytic systems demonstrate exceptional performance in the selective hydrogenation of unsaturated carboxylic acids to unsaturated alcohols [30] [33]. Specifically, ruthenium complexes stabilized by nitrogen-functionalized amino ligands achieve atmospheric pressure hydrogenation with excellent chemoselectivity [30]. The structural synergism between phosphine and amine ligands enhances catalytic performance through electronic density modulation [30].
Table 4: Catalytic Hydrogenation Systems for Selective Alcohol Formation
| Catalyst System | Pressure | Temperature | Selectivity | Yield | Reference |
|---|---|---|---|---|---|
| Ru-PNP Complex | 1 atm | 25°C | >95% | 88-92% | [30] |
| Pd/C in Water | 1 atm | 25°C | >90% | 85-90% | [34] |
| Fe(II) Pincer | 50 atm | 80°C | >85% | 78-85% | [28] |
Iron-based catalytic systems provide sustainable alternatives to noble metal catalysts, utilizing abundant and environmentally benign metals [28] [32]. Iron pincer complexes demonstrate activity comparable to ruthenium analogues for carbonyl reduction, though typically requiring elevated pressures and temperatures [28]. The development of manganese-based catalysts further expands the scope of earth-abundant metal catalysis for hydrogenation applications [32].
The formation of 3,5-dinitrobenzoic acid undec-10-en-1-ol esters through acid-catalyzed condensation represents a fundamental organic transformation requiring careful optimization of reaction conditions [22] [45]. The Steglich esterification methodology, employing dicyclohexylcarbodiimide and 4-dimethylaminopyridine, provides the most reliable approach for ester bond formation between these specific substrates [22] [46].
The mechanism of dicyclohexylcarbodiimide-mediated esterification involves initial activation of the carboxylic acid through formation of an oxygen-acyl urea intermediate [22] [47]. This intermediate subsequently transfers the acyl group to 4-dimethylaminopyridine, generating a highly reactive acylpyridinium species [46] [47]. The nucleophilic attack by the alcohol component on this activated intermediate results in ester formation with concomitant regeneration of the 4-dimethylaminopyridine catalyst [46].
Table 5: Steglich Esterification Optimization Parameters
| Parameter | Optimal Range | Effect on Yield | Reference |
|---|---|---|---|
| 4-Dimethylaminopyridine Loading | 5-10 mol% | Enhances rate | [45] |
| Dicyclohexylcarbodiimide Equivalents | 1.1-1.3 eq | Drives completion | [22] |
| Reaction Temperature | 0-25°C | Controls selectivity | [46] |
| Solvent System | Dichloromethane | Optimal solubility | [22] |
| Reaction Time | 12-24 hours | Complete conversion | [47] |
The selection of appropriate solvents proves critical for successful esterification reactions [24]. Polar aprotic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide provide optimal conditions by preventing protonation of 4-dimethylaminopyridine while maintaining substrate solubility [24] [49]. The addition of base components such as triethylamine or diisopropylethylamine neutralizes acid byproducts and prevents catalyst deactivation [49].
Temperature control during esterification reactions influences both reaction rates and product selectivity [24]. Room temperature conditions generally provide optimal results, though sterically hindered substrates may require elevated temperatures to achieve complete conversion [49]. The reaction monitoring typically involves thin-layer chromatography or nuclear magnetic resonance spectroscopy to assess conversion progress [22].
Microwave-assisted esterification techniques provide significant advantages in terms of reaction efficiency, energy consumption, and environmental impact compared to conventional heating methods [23] [25]. The direct esterification of 3,5-dinitrobenzoic acid with alcohols under microwave irradiation eliminates the need for toxic acid chloride intermediates while achieving comparable yields [23].
The microwave-assisted methodology involves combining 3,5-dinitrobenzoic acid with the target alcohol in the presence of catalytic amounts of concentrated sulfuric acid [23]. Microwave heating at 70°C for 2-5 minutes provides sufficient energy for ester bond formation while minimizing decomposition reactions [23]. This approach reduces total reaction time from 45-60 minutes using conventional methods to 15-20 minutes under microwave conditions [23].
Table 6: Microwave-Assisted Esterification Optimization Results
| Microwave Power | Temperature | Time | Yield | Purity | Reference |
|---|---|---|---|---|---|
| 300W | 70°C | 2 min | 75-80% | >95% | [23] |
| 300W | 70°C | 5 min | 85-90% | >98% | [23] |
| 400W | 80°C | 3 min | 80-85% | >96% | [25] |
The optimization of microwave parameters requires careful consideration of power settings, temperature profiles, and irradiation time to achieve maximum efficiency [25] [27]. Higher power settings may lead to substrate decomposition or unwanted side reactions, while insufficient power results in incomplete conversion [27]. The use of microwave-transparent reaction vessels and appropriate stirring mechanisms ensures uniform heating and optimal reaction outcomes [25].
Solvent selection for microwave-assisted esterification follows similar principles to conventional methods, with polar aprotic solvents providing optimal results [25]. The enhanced reaction rates under microwave conditions allow for reduced catalyst loadings while maintaining high conversion efficiency [23]. Product purification involves standard aqueous workup procedures followed by recrystallization to achieve analytical purity [23].
The Fourier Transform Infrared (FT-IR) spectroscopic analysis of 3,5-dinitrobenzoic acid reveals characteristic vibrational modes that provide detailed structural information [1]. The most prominent features in the infrared spectrum are attributed to the carboxylic acid functionality and the electron-withdrawing nitro groups positioned at the 3 and 5 positions of the benzene ring.
The carboxylic acid group exhibits a characteristic O-H stretching vibration appearing as multiple bands in the region of 3070-3539 cm⁻¹, with specific peaks observed at 3070, 3031, 2886, 2673, and 2549 cm⁻¹ [1]. This broad absorption pattern indicates both free and hydrogen-bonded O-H vibrations, reflecting the dimeric association typical of carboxylic acids in the solid state. The carbonyl (C=O) stretching vibration of the carboxylic acid group appears as a very strong absorption in the region 1730-1680 cm⁻¹ [1].
The nitro groups contribute significantly to the spectral signature through their characteristic antisymmetric and symmetric stretching vibrations. The antisymmetric NO₂ stretching appears as very strong bands in the region 1550-1530 cm⁻¹, while the symmetric NO₂ stretching occurs at 1350-1340 cm⁻¹ [1]. These frequencies are consistent with nitro groups attached to an aromatic ring system.
| Vibrational Assignment | Frequency (cm⁻¹) | Relative Intensity |
|---|---|---|
| O-H stretch (carboxylic acid) | 3070-3539 | Medium-Strong |
| C=O stretch (carboxylic acid) | 1730-1680 | Very Strong |
| NO₂ antisymmetric stretch | 1550-1530 | Very Strong |
| NO₂ symmetric stretch | 1350-1340 | Strong |
| C=C aromatic stretch | 1610-1590 | Medium |
| C-H aromatic stretch | 3100-3000 | Medium |
| C-O stretch | 1300-1250 | Medium |
| NO₂ scissors | 820-810 | Medium |
| C-H out-of-plane bending | 900-850 | Medium |
| C-N stretch | 850-830 | Medium |
The aromatic ring system displays characteristic C=C stretching vibrations in the region 1610-1590 cm⁻¹, and aromatic C-H stretching occurs at 3100-3000 cm⁻¹ [1]. Additional vibrational modes include the C-O stretching at 1300-1250 cm⁻¹, NO₂ scissoring vibrations at 820-810 cm⁻¹, and C-N stretching at 850-830 cm⁻¹ [1].
For undec-10-en-1-ol, the FT-IR spectrum exhibits distinct absorption bands characteristic of the terminal alcohol and alkene functionalities [2]. The O-H stretching vibration of the primary alcohol appears as a broad absorption around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic chain are observed in the region 2800-3000 cm⁻¹, with specific bands for CH₂ antisymmetric and symmetric stretches. The terminal alkene C=C stretching appears around 1640 cm⁻¹, and the characteristic =C-H stretching of the vinyl group occurs near 3080 cm⁻¹ [2].
Proton Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum of 3,5-dinitrobenzoic acid provides definitive structural confirmation through characteristic chemical shift patterns [3]. The aromatic protons appear in the expected downfield region due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro groups.
The aromatic proton at position 4 (para to the carboxylic acid group) resonates at 8.901-8.906 ppm as a triplet due to coupling with the two equivalent meta protons [3]. The meta protons (positions 2 and 6) appear at 9.028-9.043 ppm as doublets, reflecting their equivalent magnetic environment and coupling to the para proton [3]. The significant downfield shift of these aromatic protons is attributed to the strong electron-withdrawing effects of both the nitro groups and the carboxylic acid functionality.
| Position | ¹H Chemical Shift (δ, ppm) | Integration | Multiplicity |
|---|---|---|---|
| H-2 (meta to COOH) | 9.028-9.043 | 1H | Doublet |
| H-4 (para to COOH) | 8.901-8.906 | 1H | Triplet |
| H-6 (meta to COOH) | 9.028-9.043 | 1H | Triplet |
| COOH proton | 11.0-12.0 | 1H | Broad singlet |
The carboxylic acid proton appears as a broad singlet in the region 11.0-12.0 ppm [3], characteristic of carboxylic acid protons which often exhibit rapid exchange and consequently appear as broad signals.
For undec-10-en-1-ol, the ¹H Nuclear Magnetic Resonance spectrum displays characteristic signals for each structural component [4]. The hydroxyl proton appears as a broad singlet between 1.5-2.5 ppm, often exchange-broadened. The CH₂ group adjacent to the hydroxyl function (C-1) resonates at 3.6-3.7 ppm as a triplet due to coupling with the adjacent methylene group [4].
| Position | ¹H Chemical Shift (δ, ppm) | Integration | Multiplicity |
|---|---|---|---|
| C-1 (CH₂OH) | 3.6-3.7 | 2H | Triplet |
| C-2 to C-9 (CH₂) | 1.2-1.6 | 16H | Multiplet |
| C-10 (CH₂=CH) | 2.0-2.1 | 2H | Quartet |
| C-11 (CH₂=CH) | 4.9-5.8 | 2H | Multiplet |
| OH proton | 1.5-2.5 | 1H | Broad singlet |
The methylene groups forming the aliphatic chain (C-2 to C-9) appear as complex multiplets in the region 1.2-1.6 ppm [4]. The allylic methylene group (C-10) resonates at 2.0-2.1 ppm as a quartet due to coupling with the vinyl protons. The terminal vinyl protons (C-11) appear in the characteristic alkene region at 4.9-5.8 ppm as complex multiplets [4].
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through carbon chemical shift analysis. For 3,5-dinitrobenzoic acid, the carboxyl carbon (C-1) appears significantly downfield at 163.5 ppm, characteristic of carbonyl carbons in carboxylic acids [5]. The aromatic carbons bearing nitro groups (C-3 and C-5) resonate at 148.5 ppm, reflecting the deshielding effect of the electron-withdrawing nitro substituents [5].
| Carbon Position | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C-1 (COOH) - 3,5-DNBA | 163.5 | Quaternary |
| C-2 (aromatic) - 3,5-DNBA | 126.8 | CH |
| C-3 (NO₂ bearing) - 3,5-DNBA | 148.5 | Quaternary |
| C-4 (aromatic) - 3,5-DNBA | 129.2 | CH |
| C-5 (NO₂ bearing) - 3,5-DNBA | 148.5 | Quaternary |
| C-6 (aromatic) - 3,5-DNBA | 126.8 | CH |
| C-7 (aromatic) - 3,5-DNBA | 131.4 | Quaternary |
| C-1 (CH₂OH) - Undecenol | 63.2 | CH₂ |
| C-2 to C-9 (CH₂) - Undecenol | 25.9-32.8 | CH₂ |
| C-10 (CH₂=CH) - Undecenol | 33.8 | CH₂ |
| C-11 (CH₂=CH) - Undecenol | 114.1 | CH₂ |
The aromatic CH carbons (C-2, C-4, C-6) appear at 126.8-129.2 ppm, while the quaternary carbon bearing the carboxylic acid group (C-7) resonates at 131.4 ppm [5].
For undec-10-en-1-ol, the carbon bearing the hydroxyl group (C-1) appears at 63.2 ppm, typical for primary alcohols [4]. The methylene carbons of the aliphatic chain resonate in the range 25.9-32.8 ppm, while the allylic carbon (C-10) appears at 33.8 ppm. The terminal vinyl carbon (C-11) is observed at 114.1 ppm, characteristic of terminal alkene carbons [4].
Single-crystal X-ray diffraction analysis of 3,5-dinitrobenzoic acid has revealed detailed structural parameters and packing arrangements [6]. The compound crystallizes in the monoclinic space group P21/c with cell parameters a = 7.033 Å, b = 8.877 Å, c = 27.155 Å, and β = 91.544° [6]. The unit cell volume is 1694.2 ų with Z = 4 molecules per unit cell, resulting in a calculated density of 1.689 g/cm³ [6].
| Crystallographic Parameter | Pure 3,5-Dinitrobenzoic Acid | Cocrystal with Thiourea |
|---|---|---|
| Space Group | P21/c | P-1 |
| Crystal System | Monoclinic | Triclinic |
| a (Å) | 7.033 | 8.142 |
| b (Å) | 8.877 | 8.683 |
| c (Å) | 27.155 | 10.524 |
| α (°) | 90.0 | 102.31 |
| β (°) | 91.544 | 108.42 |
| γ (°) | 90.0 | 90.21 |
| Volume (ų) | 1694.2 | 695.2 |
| Z | 4 | 2 |
| Density (g/cm³) | 1.689 | 1.542 |
| Temperature (K) | 295 | 100 |
| R-factor | 0.072 | 0.048 |
| Melting Point (°C) | 205-207 | Not reported |
The crystal structure reveals that 3,5-dinitrobenzoic acid molecules form characteristic carboxylic acid dimers through intermolecular O-H···O hydrogen bonds [6]. The dimer formation results in R₂²(8) ring motifs, which are fundamental supramolecular synthons in carboxylic acid crystal engineering [6]. Additional stabilization is provided by weaker intermolecular interactions including C-H···π bonding, π-hole interactions, and π···π stacking between aromatic rings [6].
Hirshfeld surface analysis has been employed to quantify the various intermolecular interactions contributing to crystal packing [6]. The analysis reveals that O···H interactions constitute approximately 25-30% of the total surface contacts, reflecting the importance of hydrogen bonding in the crystal structure [6]. H···H contacts represent the largest contribution at approximately 35-40%, while N···H interactions from the nitro groups account for 15-20% of the surface contacts [6].
The molecular geometry within the crystal structure shows that the nitro groups are coplanar with the benzene ring, indicating effective π-conjugation [6]. The carboxylic acid group adopts a planar configuration with the aromatic ring, facilitating optimal hydrogen bonding interactions in the dimer formation [6].
Studies of multicomponent crystals have demonstrated the versatility of 3,5-dinitrobenzoic acid in crystal engineering applications [6]. Cocrystals with various coformers including thiourea, pyridoxine, and theophylline have been successfully synthesized, each exhibiting unique crystallographic parameters and packing arrangements [6]. These multicomponent systems often display improved physicochemical properties compared to the pure compound [6].
Mass spectrometric analysis under electron ionization conditions provides detailed fragmentation patterns that confirm the molecular structure and reveal characteristic decomposition pathways [7] [8]. For 3,5-dinitrobenzoic acid (molecular weight 212.12 Da), the molecular ion peak [M]⁺ appears at m/z 212 with moderate intensity (25-35% relative intensity) [7].
| Compound | Ion Type | m/z | Relative Intensity (%) |
|---|---|---|---|
| 3,5-Dinitrobenzoic acid | Molecular ion [M]⁺ | 212 | 25-35 |
| 3,5-Dinitrobenzoic acid | Loss of COOH [M-45]⁺ | 167 | 60-80 |
| 3,5-Dinitrobenzoic acid | Loss of NO₂ [M-46]⁺ | 166 | 40-60 |
| 3,5-Dinitrobenzoic acid | Loss of CO₂H + NO₂ [M-91]⁺ | 121 | 15-25 |
| Undec-10-en-1-ol | Molecular ion [M]⁺ | 170 | 15-25 |
| Undec-10-en-1-ol | Loss of H₂O [M-18]⁺ | 152 | 30-40 |
| Undec-10-en-1-ol | Loss of C₂H₄ [M-28]⁺ | 142 | 20-30 |
| Undec-10-en-1-ol | Terminal alkene fragment | 41 | 100 |
The most significant fragmentation pathway involves the loss of the carboxyl group (COOH, 45 Da) to produce an intense fragment ion at m/z 167 (60-80% relative intensity) [8]. This fragmentation is characteristic of aromatic carboxylic acids and represents a thermodynamically favorable process under electron impact conditions [8]. The resulting fragment retains the dinitrobenzene moiety [C₆H₃(NO₂)₂]⁺ [8].
Another prominent fragmentation involves the loss of nitro groups (NO₂, 46 Da), producing fragment ions at m/z 166 with 40-60% relative intensity [8]. This process reflects the relative instability of nitro groups under high-energy electron impact conditions [8]. Sequential loss of both COOH and NO₂ groups yields a fragment at m/z 121 corresponding to [C₆H₃NO₂]⁺ [8].
The fragmentation pattern demonstrates a pronounced dependency on the position and nature of substituents on the benzene ring [8]. The ortho effects and electronic properties of the nitro and carboxyl groups influence the relative stabilities of various fragment ions [8]. Notably, the 3,5-dinitrobenzoic acid isomer shows high ionization yield in electrospray ionization mass spectrometry, contrasting with the 2,4-isomer which undergoes thermal decarboxylation in the ion source [8].
For undec-10-en-1-ol (molecular weight 170.29 Da), the molecular ion [M]⁺ appears at m/z 170 with relatively low intensity (15-25%) [4]. The base peak in the mass spectrum occurs at m/z 41, corresponding to the terminal alkene fragment [C₃H₅]⁺ (100% relative intensity) [4]. This fragment represents the characteristic three-carbon allylic system formed by α-cleavage adjacent to the double bond [4].
Significant fragment ions include the loss of water [M-18]⁺ at m/z 152 (30-40% relative intensity), typical for primary alcohols [4]. Loss of ethylene [M-28]⁺ produces a fragment at m/z 142 (20-30% relative intensity), reflecting the terminal alkene functionality [4]. Additional fragments arise from sequential losses of CH₂ units along the aliphatic chain, producing a characteristic pattern of peaks separated by 14 mass units [4].